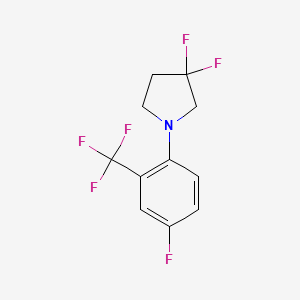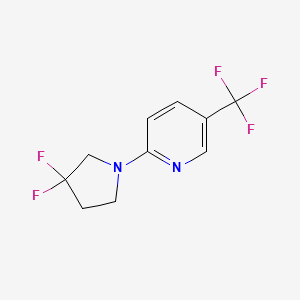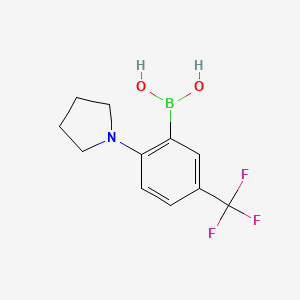
2-Iodo-5-(pyrrolidin-1-yl)pyridine
Vue d'ensemble
Description
“2-Iodo-5-(pyrrolidin-1-yl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene and pyrrole .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyridine derivatives can be achieved through various methods, including the use of iodine and triethylamine to trigger an oxime-based synthesis of 2-aryl-substituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridine ring is a basic aromatic heterocyclic organic compound .Applications De Recherche Scientifique
Spectroscopic and Structural Study in Chemistry : This compound has been studied for its ability to form charge-transfer complexes, investigated through UV/vis spectroscopy and X-ray diffraction methods. The studies provide insights into the molecular interactions and structural configurations of such complexes (Chernov'yants et al., 2013).
Synthesis and Structure Analysis : It has been used in the synthesis and structural characterization of novel compounds. NMR, IR, UV, and mass spectroscopy, along with X-ray diffraction analysis, have been utilized to confirm the structures of these synthesized compounds (Wojciechowska-Nowak et al., 2011).
Organocatalytic Processes in Green Chemistry : The compound has been used in the development of environmentally benign continuous-flow aldol reactions, highlighting its role in green chemistry and sustainable processes (Bortolini et al., 2012).
Applications in Organic Light-Emitting Diodes (OLEDs) : Derivatives of 2-Iodo-5-(pyrrolidin-1-yl)pyridine have been used in synthesizing heteroleptic Ir(III) metal complexes, which are significant for the development of high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Proton Transfer Studies in Chromophores : This compound has been part of studies focusing on proton transfer in chromophores, offering valuable insights into photoreactions and luminescence in chemical compounds (Vetokhina et al., 2012).
Synthesis of Complex Iron(II) Compounds : It has played a role in synthesizing complex iron(II) compounds with hydrogen bonding and bulky substituents, contributing to the study of spin-state transitions and magnetic properties of such compounds (Roberts et al., 2014).
Innovative Synthesis Methods in Organic Chemistry : The compound has been involved in the development of novel iodine-promoted oxidative cross-coupling/cyclization methods, advancing the field of organic synthesis (Wu et al., 2017).
Mécanisme D'action
Target of Action
It’s worth noting that pyrrolidine derivatives, which include 2-iodo-5-(pyrrolidin-1-yl)pyridine, have been found to exhibit a broad range of biological activities .
Mode of Action
Compounds containing pyrrolidine have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds containing pyrrolidine have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-iodo-5-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOBIAJYWBFWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















